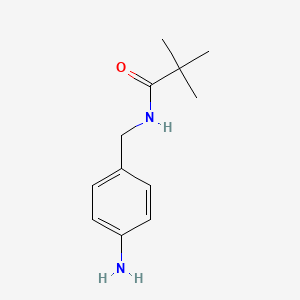
N-(4-aminobenzyl)pivalamide
Übersicht
Beschreibung
N-(4-aminobenzyl)pivalamide: is an organic compound that features a benzylamine moiety attached to a propionamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
N-Alkylation of Amines with Alcohols: One common method involves the N-alkylation of 4-aminobenzylamine with 2,2-dimethylpropionyl chloride under basic conditions.
Reductive Amination: Another method involves the reductive amination of 4-aminobenzaldehyde with 2,2-dimethylpropionamide in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts are used in hydrogenation reactions to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules .
- Employed in the development of novel catalysts and ligands for organic reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms .
- Utilized in the synthesis of peptide-based drugs and biomolecules .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory agent .
- Studied for its role in drug delivery systems due to its ability to form stable conjugates with various drugs .
Industry:
- Used in the production of specialty chemicals and materials .
- Applied in the development of advanced polymers and resins.
Wirkmechanismus
Molecular Targets and Pathways: N-(4-aminobenzyl)pivalamide exerts its effects primarily through interactions with specific enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways. The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzyl alcohol: Shares the benzylamine moiety but lacks the propionamide group.
N-(4-aminophenyl)-2,2-dimethylpropanamide: Similar structure but with different substituents on the benzene ring.
4-Aminobenzylamine: Contains the benzylamine group but without the propionamide moiety.
Uniqueness: N-(4-aminobenzyl)pivalamide is unique due to its combination of the benzylamine and propionamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
N-[(4-aminophenyl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
XUPKULYKSHBJBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














